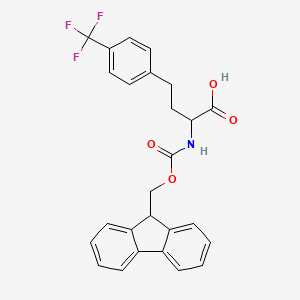

Fmoc-4-trifluoromethyl-L-homophenylalanine

Description

Evolution and Significance of Unnatural Amino Acids in Peptide Science

Unnatural amino acids (UAAs), also known as non-proteinogenic amino acids, are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov Their application has become a transformative strategy in peptide science and drug discovery. sigmaaldrich.com Initially, the incorporation of simple UAAs was used to probe protein structure and function. sigmaaldrich.com However, the field has evolved dramatically, with UAAs now serving as indispensable tools for developing novel therapeutics. nih.gov

The structural diversity offered by UAAs is virtually limitless, allowing for the creation of peptides and peptidomimetics with significantly improved pharmacological properties. sigmaaldrich.comcpcscientific.com By introducing modifications to the side chain, backbone, or stereochemistry of an amino acid, researchers can design peptides that exhibit enhanced stability against proteolytic degradation, a common pitfall for natural peptide drugs. cpcscientific.com Furthermore, UAAs can be used to impose conformational constraints on a peptide, locking it into a bioactive shape that improves its binding affinity and selectivity for a specific biological target. cpcscientific.com This ability to fine-tune molecular architecture has spurred the development of new medications with applications ranging from cancer therapy to antiviral agents.

Strategic Role of Fluorinated Amino Acids in Modulating Biomolecular Properties

Among the various modifications available, the introduction of fluorine into amino acid structures has emerged as a particularly powerful strategy. rsc.orgnumberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is exceptionally strong, which imparts unique and valuable properties to biomolecules. researchgate.net The site-selective incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can profoundly alter the physicochemical and biological characteristics of an amino acid and the resulting peptide. rsc.orgnumberanalytics.com

Key strategic advantages of fluorination include:

Enhanced Metabolic Stability: The strength of the C-F bond makes fluorinated compounds more resistant to enzymatic degradation, which can increase the in vivo half-life of peptide-based drugs. chemimpex.comchemimpex.com

Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile. numberanalytics.comnih.gov

Altered Electronic Properties: The strong electron-withdrawing nature of fluorine can change the acidity (pKa) of nearby functional groups, potentially leading to stronger binding interactions with biological targets. nih.gov

Probes for NMR Spectroscopy: The fluorine-19 (¹⁹F) isotope has a unique nuclear magnetic resonance signal, allowing fluorinated amino acids to be used as non-perturbing probes to study protein conformation, dynamics, and interactions. researchgate.net

Positioning Fmoc-4-trifluoromethyl-L-homophenylalanine within the Landscape of Advanced Amino Acid Building Blocks

Fmoc-4-trifluoromethyl-L-homophenylalanine stands as a sophisticated building block that integrates three distinct strategic modifications, positioning it at the advanced frontier of peptide design.

The Homophenylalanine Backbone: As a "homo" amino acid, it contains an additional methylene (B1212753) (-CH2-) group in its backbone compared to its natural counterpart, phenylalanine. This extension provides greater conformational flexibility and can alter the spacing of the side chain relative to the peptide backbone, which can be leveraged to optimize interactions with a target receptor. nbinno.com

The 4-Trifluoromethylphenyl Side Chain: The phenyl ring is substituted at the para (4) position with a trifluoromethyl (CF3) group. This fluorinated moiety imparts the benefits discussed previously, such as increased lipophilicity and metabolic stability. The hydrophobicity conferred by the CF3 group can also influence the self-assembly properties of the resulting peptide. chemimpex.comresearchgate.net

The N-α-Fmoc Group: The presence of the Fmoc protecting group makes this compound ready for direct use in the widely adopted and efficient Fmoc-based solid-phase peptide synthesis (SPPS) methodology. nbinno.com

By combining these features, Fmoc-4-trifluoromethyl-L-homophenylalanine provides peptide chemists with a powerful tool to explore new chemical space. It allows for the synthesis of peptides with potentially enhanced stability, modified conformational properties, and improved pharmacological profiles, making it a valuable asset in the development of next-generation peptide therapeutics and advanced biomaterials.

Data Tables

Table 1: Physicochemical Properties of Fmoc-4-trifluoromethyl-L-homophenylalanine

| Property | Value |

|---|---|

| Molecular Formula | C26H22F3NO4 |

| Molecular Weight | 485.45 g/mol |

| Appearance | White to off-white powder |

| Chirality | L-Homophenylalanine |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |

| Side Chain Modification | 4-Trifluoromethylphenyl |

Table 2: Strategic Contributions of Molecular Components

| Component | Type of Modification | Purpose in Peptide Design |

|---|---|---|

| Homophenylalanine Core | Unnatural Amino Acid (Backbone Extension) | Alters peptide conformation; modifies side chain presentation; can improve receptor binding. nbinno.com |

| 4-Trifluoromethyl Group | Fluorination (Side Chain) | Enhances metabolic stability; increases lipophilicity and cell permeability; can strengthen binding interactions. chemimpex.com |

| Fmoc Group | N-α-Protection | Enables efficient and controlled incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). lgcstandards.comwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZRJANUJZPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 4 Trifluoromethyl L Homophenylalanine and Analogues

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Fluorinated Amino Acids

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, has revolutionized the way peptides are constructed. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted approach due to its milder reaction conditions compared to the Boc (tert-butyloxycarbonyl) method.

Mechanistic Understanding of Fmoc Protection and Deprotection in SPPS

The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid. Its chemical stability under a range of reaction conditions prevents the amino group from engaging in unintended reactions during peptide bond formation. The protection mechanism involves the formation of a stable carbamate linkage between the Fmoc moiety and the amino acid's α-amino group.

The key to the utility of the Fmoc group is its lability under basic conditions. Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination pathway. A proton is abstracted from the C9 position of the fluorenyl ring by the base, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amino group of the peptide chain, ready for the next coupling cycle. The liberated DBF is subsequently scavenged by the excess piperidine to form a stable adduct, which is washed away.

The incorporation of fluorinated amino acids like 4-trifluoromethyl-L-homophenylalanine into this cycle is generally seamless, as the trifluoromethyl group is stable to the basic conditions of Fmoc deprotection.

Orthogonal Protection Strategies Facilitating Complex Peptide Assembly

The synthesis of complex peptides, including those with branches, cyclic structures, or post-translational modifications, necessitates the use of orthogonal protecting groups. Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by employing different chemical conditions.

In the context of Fmoc-SPPS, the primary orthogonal relationship is between the base-labile Fmoc group on the α-amino terminus and the acid-labile protecting groups on the amino acid side chains. For instance, the side chains of amino acids such as aspartic acid, glutamic acid, serine, and tyrosine are commonly protected with tert-butyl (tBu) based groups, which are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).

For more intricate peptide architectures, a third or even fourth dimension of orthogonality can be introduced. This allows for selective deprotection and modification of specific side chains while the peptide is still attached to the solid support. Examples of such protecting groups include the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is cleaved by hydrazine. The trifluoromethyl group on the phenyl ring of 4-trifluoromethyl-L-homophenylalanine does not require a protecting group as it is chemically inert to the standard conditions of Fmoc-SPPS.

Table 1: Examples of Orthogonal Protecting Groups in Fmoc-SPPS

| Protecting Group | Chemical Class | Cleavage Condition | Orthogonal To |

| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF (Base) | tBu, Trt, Alloc, Dde |

| tBu (tert-butyl) | Ether/Ester | Trifluoroacetic Acid (Acid) | Fmoc, Alloc, Dde |

| Trt (Trityl) | Trityl Ether/Thioether | Mild Acid (e.g., 1% TFA) | Fmoc, Alloc, Dde |

| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ / Scavenger | Fmoc, tBu, Trt, Dde |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Fmoc, tBu, Trt, Alloc |

This table provides illustrative examples of common orthogonal protecting groups and their cleavage conditions.

Advanced Synthetic Routes for Trifluoromethylated Amino Acid Derivatives

The synthesis of the core amino acid, 4-trifluoromethyl-L-homophenylalanine, and its subsequent protection and activation for peptide synthesis involves several advanced organic chemistry principles.

Enantioselective Synthesis of Chiral Phenylalanine and Homophenylalanine Derivatives

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the enantioselective synthesis of 4-trifluoromethyl-L-homophenylalanine is of paramount importance. While specific literature on the enantioselective synthesis of this exact homophenylalanine derivative is not extensively detailed in the provided search results, general strategies for the synthesis of chiral α-amino acids with trifluoromethyl groups can be inferred.

One common approach involves the use of chiral auxiliaries. For example, a prochiral precursor can be attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction to introduce the amino group or the trifluoromethylated side chain. Another powerful method is asymmetric catalysis, where a chiral catalyst, often a transition metal complex with a chiral ligand, is used to control the stereochemistry of a key bond-forming reaction. Biocatalytic methods, employing enzymes such as transaminases or dehydrogenases, are also increasingly used for the synthesis of non-canonical amino acids with high enantiopurity.

Strategies for Racemization-Free Coupling in Peptide Synthesis

A significant challenge in peptide synthesis is the prevention of racemization of the activated amino acid during the coupling step. Racemization, the loss of stereochemical integrity at the α-carbon, is more pronounced for some amino acids and under certain activation and coupling conditions. Urethane-based protecting groups like Fmoc are known to suppress racemization compared to other types of N-protecting groups.

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. The choice of coupling reagent and any additives can significantly impact the rate of racemization. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization. Phosphonium and aminium/uronium-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU), are also highly effective at promoting rapid coupling with low levels of racemization. The use of sterically hindered bases, such as 2,4,6-collidine, can also help to reduce racemization compared to less hindered bases like N,N-diisopropylethylamine (DIPEA).

Table 2: Common Coupling Reagents and Additives to Minimize Racemization

| Reagent Class | Example Reagent | Common Additive | Key Feature |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, Oxyma | Forms an active ester, suppressing oxazolone formation. |

| Phosphonium Salts | PyBOP | - | Promotes rapid coupling. |

| Aminium/Uronium Salts | HATU, HBTU, COMU | - | Highly efficient activators, leading to fast reaction times and reduced racemization. |

This table presents a selection of coupling reagents and their roles in preventing racemization during peptide synthesis.

Regioselective Trifluoromethylthiolation of Aromatic Amino Acid Precursors

While the target compound is trifluoromethylated, the related trifluoromethylthiolation reaction provides insight into the regioselective functionalization of aromatic amino acid precursors. The trifluoromethylthio (SCF₃) group is highly lipophilic and can be a valuable modification in medicinal chemistry.

The regioselective introduction of a trifluoromethylthio group onto an aromatic ring, such as that of a phenylalanine or tyrosine precursor, can be achieved through electrophilic trifluoromethylthiolating reagents. The regioselectivity (i.e., the position on the aromatic ring where the SCF₃ group is introduced) is governed by the directing effects of the substituents already present on the ring and the reaction conditions. For instance, the synthesis of Fmoc-protected trifluoromethylthiolated tyrosine and tryptophan analogues has been reported, demonstrating that these building blocks can be successfully incorporated into peptides using solid-phase synthesis. The late-stage functionalization of peptides containing aromatic residues with a trifluoromethylthio group has also been shown to be a viable strategy.

Specific Synthetic Pathways to Fmoc-4-trifluoromethyl-L-homophenylalanine

The synthesis of the title compound can be approached through a multi-step process involving the preparation of key precursors, the stereoselective formation of the homophenylalanine backbone, and the final N-terminal protection.

The primary precursor for the synthesis is a benzene ring functionalized with both a trifluoromethyl group and a reactive handle for building the amino acid side chain. A common and commercially available starting material is 4-(trifluoromethyl)benzyl bromide.

Another key class of precursors for amino acid synthesis are α-keto acids. The synthesis of p-(trifluoromethyl)phenylpyruvic acid has been reported via the hydrolysis of the corresponding α-acetylamino derivative of p-(trifluoromethyl)cinnamic acid oup.com. This pyruvic acid can serve as a direct precursor for 4-trifluoromethyl-L-phenylalanine through transamination reactions oup.com. A homologous α-keto acid, 2-oxo-4-(4-trifluoromethylphenyl)butyric acid, would be the analogous precursor for the target homophenylalanine.

The introduction of the trifluoromethyl group onto aromatic rings is a well-established field in organic chemistry, often accomplished using various trifluoromethylating agents on functionalized aromatic precursors like boronic acids or aryl halides digitellinc.comnih.govresearchgate.net.

Table 1: Key Precursors and Synthetic Approaches

| Precursor | Synthetic Utility | Reference |

|---|---|---|

| 4-(Trifluoromethyl)benzyl bromide | Electrophile for alkylation of glycine (B1666218) enolates. | acs.orgpsgcas.ac.in |

| 2-Oxo-4-(4-trifluoromethylphenyl)butyric acid | Substrate for reductive amination or transamination. | oup.comnih.gov |

With the necessary precursors in hand, the chiral homophenylalanine scaffold can be constructed using several asymmetric methodologies.

Asymmetric Alkylation of Glycine Enolates: A powerful strategy for synthesizing unnatural α-amino acids is the catalytic enantioselective α-alkylation of glycine imines. This method utilizes a chiral phase-transfer catalyst to control the stereochemistry of the reaction. A glycine ester Schiff base (a nucleophilic glycine equivalent) is deprotonated to form an enolate, which is then alkylated with an electrophile like 4-(trifluoromethyl)benzyl bromide. This approach has proven effective for a wide range of benzyl bromides, affording the desired α-alkylated glycinates in high yield and excellent enantiomeric excess (ee) acs.org. The resulting amino acid ester can then be hydrolyzed and protected.

Reductive Amination/Transamination: An alternative route involves the conversion of the α-keto acid precursor, 2-oxo-4-(4-trifluoromethylphenyl)butyric acid. Asymmetric synthesis of L-homophenylalanine has been successfully achieved from its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (OPBA), using engineered transaminase enzymes nih.gov. These enzymes transfer an amino group from a donor molecule, such as L-aspartate or L-lysine, to the keto acid with high stereoselectivity oup.comnih.gov. This biocatalytic approach avoids the need for chiral auxiliaries and often proceeds with high conversion and enantiopurity nih.gov.

N-Terminal Protection: Once the 4-trifluoromethyl-L-homophenylalanine core is synthesized, the final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in solid-phase peptide synthesis (SPPS), typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions nbinno.comchemimpex.comnih.gov. The Fmoc group is crucial for peptide synthesis as it can be selectively removed under mild basic conditions, leaving other protecting groups intact nbinno.com.

Synthesis of Functionally Related Analogues

The methodologies used to synthesize fluorinated amino acids can be extended to create a variety of functional analogues for specialized applications in peptide and protein research.

Photo-reactive amino acids are powerful tools for identifying and mapping protein-protein and protein-ligand interactions. Among the most effective photophores is the 3-phenyl-3-(trifluoromethyl)diazirine group, which upon UV irradiation (around 350 nm) generates a highly reactive carbene species. This carbene can form covalent bonds with nearby molecules, effectively cross-linking the modified peptide to its binding partners.

The synthesis of diazirine-bearing phenylalanine analogues has been developed, allowing their incorporation into peptides. These derivatives are valued for the small size of the diazirine moiety, which minimizes perturbation of the peptide's biological activity, and their stability under various chemical conditions until activated by light. The trifluoromethyl group on the diazirine helps to suppress unwanted diazo isomerization, increasing the efficiency of carbene generation.

Table 2: Common Photophores for Photoaffinity Labeling

| Photophore | Reactive Species | Activation Wavelength | Key Features |

|---|---|---|---|

| Aryl Azide | Nitrene | 254-300 nm | Widely used, can rearrange. |

| Benzophenone | Triplet Ketone | ~350 nm | Inserts into C-H bonds, less reactive than carbenes. |

Phosphorylation of tyrosine residues is a key event in cellular signal transduction, but the resulting phosphate ester is susceptible to hydrolysis by phosphatases. To study these pathways, stable mimics of phosphotyrosine (pTyr) are required. N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine (Fmoc-L-F2Pmp) is a non-hydrolyzable pTyr analogue that has proven invaluable for this purpose.

The difluoromethyl group is critical as it lowers the pKa2 of the phosphonate, making its charge state more similar to that of a phosphate group at physiological pH. This increased acidity, compared to the non-fluorinated phosphonomethyl analogue (Pmp), leads to significantly more potent inhibition of protein-tyrosine phosphatases (PTPs). The synthesis of Fmoc-L-F2Pmp allows its direct incorporation into peptides, which can then be used as potent and stable inhibitors to probe the function of specific PTPs.

A variety of synthetic methods have been developed to access phenylalanine and homophenylalanine scaffolds with different halogenation patterns.

Negishi Cross-Coupling: This palladium-catalyzed reaction couples an organozinc reagent with an aryl halide. It has been used to synthesize a range of fluorinated phenylalanine analogues by coupling the zinc homoenolate of a protected iodoalanine with various fluorinated aryl halides.

Alkylation of Chiral Glycine Complexes: Enantiomerically pure fluorinated phenylalanines can be prepared by the alkylation of a Ni(II) complex of a glycine Schiff base with fluorine-containing benzyl chlorides. Subsequent hydrolysis of the complex yields the enantiomerically enriched amino acid.

Malonic Ester Synthesis: The reaction of diethyl aminomalonate with fluorinated benzyl bromides, followed by partial hydrolysis and decarboxylation, provides a straightforward route to racemic N-protected fluorinated phenylalanines. Enzymatic resolution can then be used to isolate the desired L-enantiomer.

These methods provide access to a diverse library of halogenated aromatic amino acids, enabling systematic studies of how fluorine and other halogens affect peptide structure, stability, and biological activity.

Applications in Peptide and Protein Engineering

Rational Design and Synthesis of Peptidomimetics and Peptide-Based Drug Candidates

The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a key strategy to overcome the inherent limitations of peptide-based drugs, such as poor stability and low bioavailability. nih.gov Fmoc-4-trifluoromethyl-L-homophenylalanine serves as a valuable building block in this endeavor, offering distinct advantages in modulating the physicochemical properties of synthetic peptides. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is instrumental in solid-phase peptide synthesis (SPPS), the standard method for assembling peptides in the laboratory. nih.govnbinno.com

Strategies for Enhancing Peptide Stability and Bioactivity

A primary challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of unnatural amino acids is a well-established strategy to enhance peptide stability. mdpi.com The trifluoromethyl group (-CF3) on the phenyl ring of 4-trifluoromethyl-L-homophenylalanine can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to enzymatic cleavage. Furthermore, the electronic properties of the trifluoromethyl group can influence the local peptide bond conformation, potentially rendering it less recognizable to proteases.

| Strategy for Enhancement | Mechanism of Action of 4-trifluoromethyl-L-homophenylalanine |

| Increased Proteolytic Stability | Steric hindrance from the trifluoromethyl group. Alteration of local peptide bond conformation. |

| Enhanced Bioactivity | Modulation of peptide conformation. Increased hydrophobic interactions with target receptors. |

Manipulation of Lipophilicity and Pharmacokinetic Attributes for Therapeutic Development

The pharmacokinetic profile of a peptide drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its lipophilicity. The trifluoromethyl group is a potent modulator of lipophilicity. The substitution of a hydrogen atom with a trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain. This increased lipophilicity can improve a peptide's ability to cross cell membranes, potentially leading to enhanced oral bioavailability.

| Pharmacokinetic Parameter | Effect of Incorporating 4-trifluoromethyl-L-homophenylalanine |

| Absorption | Increased lipophilicity can enhance membrane permeability and absorption. |

| Distribution | May lead to increased binding to plasma proteins, affecting distribution. |

| Metabolism | Enhanced stability against proteolytic degradation. |

| Excretion | Modified lipophilicity can alter clearance pathways. |

Construction of Conformationally Constrained and Complex Peptide Structures

The biological activity of many peptides is dependent on a specific, well-defined three-dimensional conformation. However, short linear peptides are often highly flexible in solution, adopting a multitude of conformations, only a fraction of which may be active. The introduction of conformational constraints can pre-organize a peptide into its bioactive conformation, leading to increased potency and receptor selectivity.

The bulky and hydrophobic nature of the 4-trifluoromethylphenyl group of 4-trifluoromethyl-L-homophenylalanine can restrict the rotational freedom of the peptide backbone, thereby inducing a more defined secondary structure. This conformational constraint can be a valuable tool in the design of peptides with specific folds, such as alpha-helices or beta-turns, which are often crucial for biological function.

Site-Specific Incorporation into Proteins for Mechanistic and Structural Investigations

The ability to incorporate unnatural amino acids at specific sites within a protein provides a powerful approach to study protein structure and function with high precision. Genetic code expansion techniques have enabled the site-specific incorporation of a variety of unnatural amino acids, including fluorinated derivatives, into proteins in both prokaryotic and eukaryotic expression systems. biorxiv.orgnih.govnih.gov

Engineering Proteins with Enhanced or Novel Functionalities

The introduction of 4-trifluoromethyl-L-homophenylalanine can be used to engineer proteins with enhanced stability or novel functions. The increased hydrophobicity of the trifluoromethyl group can stabilize the hydrophobic core of a protein, leading to increased thermal stability. nih.gov Furthermore, the unique electronic properties of the fluorinated aromatic ring can be exploited to create novel catalytic sites or to modulate existing enzyme activities. For instance, the trifluoromethyl group can participate in non-covalent interactions, such as halogen bonding, which can influence substrate binding and catalysis.

Elucidating Structure-Function Relationships in Biomolecules

The site-specific incorporation of 4-trifluoromethyl-L-homophenylalanine can serve as a powerful probe to elucidate the structure-function relationships of proteins. The fluorine atoms in the trifluoromethyl group provide a sensitive NMR probe (¹⁹F-NMR) for monitoring local protein environments and conformational changes upon ligand binding or catalysis. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed information about protein dynamics and interactions at atomic resolution.

By systematically replacing native amino acids with 4-trifluoromethyl-L-homophenylalanine at various positions within a protein, researchers can map the structural and dynamic changes that are critical for its biological function. This approach has been successfully used to study enzyme mechanisms, protein-protein interactions, and the conformational changes associated with signal transduction.

| Application | Utility of 4-trifluoromethyl-L-homophenylalanine |

| Protein Stability | The hydrophobic trifluoromethyl group can enhance the stability of the protein core. |

| Novel Functionality | The unique electronic properties can be used to engineer new catalytic sites or modulate existing ones. |

| Structural Probe (¹⁹F-NMR) | Provides a sensitive tool to monitor local protein environment, conformational changes, and interactions. |

Advanced Bioconjugation and Probe Development

The distinctive chemical characteristics of Fmoc-4-trifluoromethyl-L-homophenylalanine make it a valuable building block for advanced applications in peptide and protein engineering. The electron-withdrawing nature of the trifluoromethyl group can influence the chemical reactivity and binding properties of the amino acid, while the homophenylalanine structure provides increased conformational flexibility.

Conjugation of Peptides to Antibodies and Therapeutic Agents for Targeted Delivery

The development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) represents a significant advancement in targeted therapy, aiming to deliver potent cytotoxic agents or other therapeutic molecules specifically to diseased cells, thereby minimizing systemic toxicity. The site-specific incorporation of unnatural amino acids into antibodies or peptide-based carriers is a key strategy to produce homogeneous conjugates with a defined drug-to-antibody ratio (DAR) and predictable pharmacological properties.

The trifluoromethylphenyl moiety of Fmoc-4-trifluoromethyl-L-homophenylalanine can serve as a unique chemical handle for bioorthogonal conjugation reactions. This allows for the precise attachment of therapeutic payloads to a peptide or protein carrier without interfering with the native functional groups of the biomolecule. The enhanced stability and controlled reactivity afforded by such unnatural amino acids are critical for the development of robust and effective targeted delivery systems.

| Conjugation Strategy | Key Feature | Advantage |

| Site-Specific Incorporation | Genetic encoding of the unnatural amino acid into the antibody or peptide sequence. | Produces homogeneous conjugates with a defined stoichiometry and conjugation site. |

| Bioorthogonal Chemistry | The trifluoromethylphenyl group can be targeted by specific chemical reactions that do not cross-react with native biological functionalities. | Allows for precise and efficient attachment of the therapeutic agent under mild conditions. |

| Improved Pharmacokinetics | The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the resulting conjugate. | Potentially leads to improved in vivo half-life and better therapeutic efficacy. |

Detailed Research Findings:

While direct research specifically detailing the use of Fmoc-4-trifluoromethyl-L-homophenylalanine in antibody conjugation is emerging, the principle of using unnatural amino acids for this purpose is well-established. Studies have demonstrated that the incorporation of amino acids with unique chemical functionalities, such as those containing keto or azido groups, enables the creation of site-specific ADCs with improved therapeutic indices. The trifluoromethyl group in Fmoc-4-trifluoromethyl-L-homophenylalanine offers a similar potential for selective chemical modification, paving the way for the next generation of targeted therapeutics.

Development of Photoaffinity Probes for Cellular Target Identification

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of bioactive molecules within a complex biological system. This method involves the use of a probe that contains a photoreactive group. Upon photoactivation, typically with UV light, this group forms a highly reactive intermediate that covalently crosslinks to nearby interacting molecules, such as cellular receptors or enzymes.

The trifluoromethylphenyl group of Fmoc-4-trifluoromethyl-L-homophenylalanine can be considered a precursor or an analogue to photoreactive moieties like trifluoromethyldiazirine. A trifluoromethyldiazirine group, upon irradiation with UV light, generates a highly reactive carbene that can form covalent bonds with a wide range of C-H and heteroatom-H bonds in its immediate vicinity. Incorporating an amino acid with such a photoreactive group into a peptide allows for the "trapping" of transient interactions with its cellular targets.

| Probe Component | Function | Advantage of Trifluoromethyl Moiety |

| Peptide Scaffold | Provides specificity for the cellular target. | The unnatural amino acid can be incorporated without significantly altering the peptide's conformation and binding affinity. |

| Photoreactive Group (e.g., Trifluoromethyldiazirine) | Forms a covalent bond with the target upon photoactivation. | The trifluoromethyl group enhances the stability of the diazirine ring and the reactivity of the resulting carbene, leading to efficient crosslinking. |

| Reporter Tag (e.g., Biotin, Fluorophore) | Enables the detection and identification of the crosslinked target protein. | The bioorthogonal nature of the photoreactive group allows for subsequent "click" chemistry to attach a reporter tag. |

Detailed Research Findings:

Research on photoreactive amino acids has shown that trifluoromethyldiazirine-containing phenylalanine analogues are highly effective for photoaffinity labeling. These probes are chemically stable in the dark but are efficiently activated by UV light. The resulting covalent crosslinking allows for the identification of specific binding proteins from complex cell lysates through techniques like mass spectrometry. The development of Fmoc-protected versions of these photoreactive amino acids facilitates their straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS). This approach has been instrumental in elucidating the molecular targets of various bioactive peptides and small molecules.

Contributions to Medicinal Chemistry and Pharmaceutical Research

Systematic Exploration of Fluorination Effects on Biological Systems

The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry. google.com Its incorporation into the homophenylalanine side chain significantly increases the local hydrophobicity of a peptide. This enhanced hydrophobicity can lead to stronger binding affinities with protein targets, particularly if the binding pocket contains hydrophobic residues. The increased van der Waals interactions between the trifluoromethyl group and the receptor can contribute to a more stable ligand-receptor complex. nih.gov

For instance, studies on related fluorinated phenylalanine derivatives have shown that the position of the fluorine substituent can selectively modulate T cell receptor (TCR) binding. In one study, a 4-fluoro-phenylalanine substitution in an antigenic peptide resulted in a three-fold stronger TCR binding affinity. nbinno.com This enhancement was attributed to favorable interactions within the binding pocket. It is therefore highly probable that the even more hydrophobic trifluoromethyl group in 4-trifluoromethyl-L-homophenylalanine would have a similar or even more pronounced effect on modulating ligand-receptor interactions.

| Feature | Impact of 4-Trifluoromethyl Group | Reference |

| Local Hydrophobicity | Significantly increased due to the high lipophilicity of the -CF3 group. | google.com |

| Ligand-Receptor Interactions | Can enhance binding affinity through increased hydrophobic and van der Waals interactions. | nih.gov |

| Binding Selectivity | Potential for improved selectivity due to the specific steric and electronic requirements of the -CF3 group. | google.com |

The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity (pKa) of nearby functional groups within a peptide. While the effect on the backbone amide protons is likely minimal, the electronic perturbation of the aromatic ring can influence interactions with the solvent and biological membranes.

One of the most significant advantages of incorporating fluorinated amino acids like 4-trifluoromethyl-L-homophenylalanine into peptides is the enhancement of their metabolic stability. Peptides are notoriously susceptible to degradation by proteases, which limits their therapeutic utility. The presence of the unnatural 4-trifluoromethyl-L-homophenylalanine residue can hinder recognition by proteases, thereby increasing the peptide's half-life in vivo.

Studies have shown that the incorporation of side-chain fluorinated amino acids can significantly alter the resistance of peptides towards proteolytic digestion. mdpi.com The bulky and electronically distinct nature of the trifluoromethylated phenyl ring can disrupt the precise stereoelectronic interactions required for protease binding and catalysis. While the effect is not always predictable and can depend on the specific protease and the position of the substitution, highly fluorinated and sterically demanding amino acids often lead to increased proteolytic stability. mdpi.comnih.gov

| Enzyme | Effect of Fluorinated Amino Acid Incorporation | Reference |

| α-Chymotrypsin | Substitution at the P1 position can lead to absolute stability. | nih.gov |

| Pepsin | Stability is dependent on the position of the fluorinated residue relative to the cleavage site. | nih.gov |

| General Proteases | Sterically demanding, highly fluorinated amino acids generally increase resistance to digestion. | mdpi.com |

The introduction of the sterically demanding and electronically unique 4-trifluoromethyl-L-homophenylalanine can induce specific conformational preferences in a peptide backbone. The steric bulk of the trifluoromethyl group can restrict the rotational freedom of the side chain and influence the local secondary structure, potentially favoring specific turns or helical structures. iris-biotech.de These conformational constraints can be advantageous in pre-organizing a peptide into its bioactive conformation, leading to enhanced receptor binding and activity.

Furthermore, the unique properties of fluorinated amino acids can influence the self-assembly of peptides into higher-order structures like fibrils and hydrogels. The interplay of hydrophobic interactions and the potential for fluorous-fluorous interactions can drive the formation of well-defined nanomaterials. While studies on Fmoc-phenylalanine have demonstrated its ability to form hydrogels, the halogenation of the phenyl ring has been shown to dramatically enhance the efficiency of self-assembly. nih.govnih.gov It is plausible that the trifluoromethyl group in 4-trifluoromethyl-L-homophenylalanine would similarly promote the formation of stable, self-assembled structures with potential applications in drug delivery and tissue engineering.

Rational Drug Design Targeting Specific Biological Pathways and Mechanisms

Fmoc-4-trifluoromethyl-L-homophenylalanine is a valuable tool in rational drug design, a process that relies on the knowledge of a biological target's structure and mechanism to design highly specific and potent inhibitors or modulators. nih.gov The predictable effects of the trifluoromethyl group on hydrophobicity and metabolic stability allow medicinal chemists to systematically optimize lead peptide sequences.

For example, in the design of peptide-based enzyme inhibitors, the 4-trifluoromethyl-L-homophenylalanine residue can be strategically placed to interact with a hydrophobic pocket in the enzyme's active site. This can lead to a significant increase in inhibitory potency. Furthermore, the enhanced proteolytic resistance conferred by this amino acid can prolong the duration of action of the inhibitor in a biological system. mdpi.com

Development of Innovative Therapeutic Modalities

The unique properties of peptides containing 4-trifluoromethyl-L-homophenylalanine are being harnessed to develop novel therapeutic modalities. These include peptide-drug conjugates, where the peptide acts as a targeting moiety to deliver a cytotoxic agent to cancer cells, and long-acting peptide therapeutics for chronic diseases. The enhanced stability and improved pharmacokinetic profile afforded by this amino acid are critical for the success of these advanced therapeutic concepts. The development of orally available peptide drugs is a major goal in pharmaceutical research, and the membrane-permeabilizing properties of fluorinated amino acids like 4-trifluoromethyl-L-homophenylalanine are a key enabling technology in this area. researchgate.net

Research into Anticancer Agent Development

There is no available scientific literature describing research into Fmoc-4-trifluoromethyl-L-homophenylalanine for the development of anticancer agents.

Applications in Chemical Proteomics and Target Validation

Photoaffinity Labeling for Identification of Protein-Protein Interactions

The technique of photoaffinity labeling for identifying protein-protein interactions utilizes specific photoreactive amino acids. The relevant compound for this application is N-α-(9-Fluorenylmethyloxycarbonyl)-4-(trifluoromethyldiazirin)-L-phenylalanine (Fmoc-L-Photo-Phe-OH). iris-biotech.desigmaaldrich.com This molecule contains a trifluoromethyldiazirine group, which can be activated by UV light to form a covalent bond with nearby proteins. iris-biotech.de Fmoc-4-trifluoromethyl-L-homophenylalanine lacks this essential diazirine moiety and is therefore not used for this purpose.

Probing Cellular Mechanisms and Traditionally Undruggable Targets

Probing cellular mechanisms and identifying "undruggable" targets is a direct application of the photoaffinity labeling technique mentioned above. Building blocks like Fmoc-L-Photo-Phe-OH are incorporated into probes to investigate cellular processes and validate therapeutic targets. sigmaaldrich.com As Fmoc-4-trifluoromethyl-L-homophenylalanine is not a photoaffinity labeling agent, there is no literature describing its use in this context.

Supramolecular Assembly and Advanced Materials Science

Self-Assembly Phenomena of Fmoc-Protected Amino Acid Derivatives

The self-assembly of Fmoc-protected amino acids is a well-documented phenomenon, leading to the formation of a variety of ordered supramolecular structures. This process is governed by a delicate balance of intermolecular forces, which dictates the final morphology and properties of the assembled material.

The primary driving forces behind the self-assembly of Fmoc-amino acid derivatives are π-π stacking and hydrogen bonding. The bulky, aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to interact through π-π stacking, which is a major contributor to the stability of the resulting assemblies. nih.govnih.gov Concurrently, the amino acid backbone provides sites for hydrogen bonding, forming β-sheet-like arrangements that further stabilize the supramolecular structure. rsc.org

For Fmoc-4-trifluoromethyl-L-homophenylalanine, the trifluoromethyl group on the phenyl ring is expected to modulate the electronic properties of the aromatic system, potentially influencing the strength and geometry of π-π stacking interactions. The electron-withdrawing nature of the trifluoromethyl group can affect the quadrupole moment of the phenyl ring, leading to altered stacking arrangements compared to unsubstituted or other halogenated analogs.

| Supramolecular Interaction | Contributing Moiety | Expected Role in Assembly of Fmoc-4-trifluoromethyl-L-homophenylalanine |

| π-π Stacking | Fluorenyl group, Phenyl ring | Primary driving force for aggregation; strength and geometry influenced by the trifluoromethyl group. |

| Hydrogen Bonding | Carboxylic acid, Amide group | Formation of β-sheet-like structures, providing directional stability to the assembly. |

| Hydrophobic Interactions | Homophenylalanine side chain | Contribution to the overall stability of the assembly in aqueous environments. |

The interplay of π-π stacking and hydrogen bonding in Fmoc-amino acids typically leads to the formation of one-dimensional nanostructures, such as nanofibers. These nanofibers can then entangle to form three-dimensional networks, resulting in the formation of hydrogels. rsc.org The morphology of the resulting nanostructures is highly dependent on the specific amino acid side chain and the assembly conditions.

In the case of Fmoc-4-trifluoromethyl-L-homophenylalanine, the extended and functionalized side chain may lead to unique hierarchical structures. The balance between the bulky Fmoc group and the trifluoromethyl-phenyl moiety will likely dictate the packing parameters and, consequently, whether the assembly favors the formation of nanofibers, nanotubes, or spherical nanoparticles. Studies on other Fmoc-protected aromatic amino acids have shown that subtle changes in molecular structure can lead to significant shifts in the resulting morphology, from nanofibers to nanoparticles. nih.gov

Investigation of Coassembly and Structural Transformation Dynamics

Coassembly, the process of assembling two or more different molecular components, offers a powerful strategy for creating materials with enhanced complexity and functionality. nih.govmdpi.commdpi.com The coassembly of Fmoc-4-trifluoromethyl-L-homophenylalanine with other Fmoc-amino acids or amphiphilic molecules could lead to novel supramolecular structures with tunable properties.

The dynamics of structural transformation in these coassembled systems are of particular interest. For instance, the introduction of a second component can induce a morphological transition from nanofibers to nanoparticles. nih.gov This transformation is often driven by the disruption of the primary self-assembly pathway of one component by the other, leading to a kinetically trapped or thermodynamically more stable alternative structure. The trifluoromethyl group in Fmoc-4-trifluoromethyl-L-homophenylalanine could play a key role in directing such transformations through specific intermolecular interactions.

| Coassembly Parameter | Potential Influence on Structural Transformation |

| Molar Ratio of Components | Can dictate the dominant morphology (e.g., nanofibers vs. nanoparticles). |

| Chemical Nature of Co-assembling Partner | Can introduce new intermolecular interactions, altering the assembly pathway. |

| Solvent and pH | Can modulate the strength of non-covalent interactions and trigger structural changes. |

Fabrication of Functional Biomaterials

The self-assembled nanostructures derived from Fmoc-amino acids hold great promise for various biomedical applications, owing to their biocompatibility and tunable properties.

Hydrogels formed from the self-assembly of Fmoc-amino acid-based nanofibers can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.gov These hydrogels can be designed to have specific mechanical properties and to present bioactive signals to cells. The unique molecular structure of Fmoc-4-trifluoromethyl-L-homophenylalanine could lead to hydrogels with distinct mechanical strengths and biological activities, making them promising candidates for tissue engineering scaffolds. Research on other fluorinated Fmoc-phenylalanine derivatives has demonstrated their potential in creating biocompatible scaffolds. nih.gov

Emerging Trends and Future Research Directions

Innovations in the Asymmetric Synthesis of Complex Homophenylalanine Derivatives

The development of efficient and highly selective synthetic methods for structurally complex amino acids is a critical area of research. The synthesis of homophenylalanine derivatives, particularly those bearing electron-withdrawing groups like a trifluoromethyl substituent, presents significant stereochemical challenges. Recent innovations focus on catalytic asymmetric methods that provide high yields and excellent enantiomeric purity. nih.govacs.org

Key research findings include:

Catalytic Asymmetric Hydrogenation: This technique has been successfully applied to the synthesis of various fluoro-containing amino acids. acs.org For β-trifluoromethyl α-amino acids, stereoselective hydrogenation using specialized rhodium-based catalysts has proven effective for tetrasubstituted alkene precursors. acs.orgnih.gov This approach is a cornerstone for producing enantiomerically pure building blocks like the L-homophenylalanine core.

Phase-Transfer Catalysis: Novel cinchona alkaloid-derived chiral phase-transfer catalysts have been developed for the asymmetric umpolung addition of trifluoromethyl imines to carboxylic acid derivatives. nih.gov This strategy facilitates the high-yield synthesis of enantiomerically enriched trifluoromethylated γ-amino acids, a class of compounds structurally related to homophenylalanine. nih.gov

Chiral Auxiliary-Based Methods: The use of recyclable chiral auxiliaries, such as Ni(II) complexes with Schiff bases derived from glycine (B1666218), has been scaled for the large-scale preparation of enantiomerically pure (S)-amino acids. mdpi.com Alkylation of these complexes is a robust and reproducible method for introducing side chains, a strategy applicable to synthesizing the 4-trifluoromethyl-homophenylalanine structure. mdpi.com

Biocatalytic Approaches: Enzymatic methods are emerging as a sustainable and highly selective route to α-trifluoromethylated amines. nih.gov The combination of protein engineering with substrate engineering can achieve high enantioselectivity, offering a chemoenzymatic pathway to valuable fluorinated building blocks. nih.gov

| Asymmetric Synthesis Method | Key Features | Catalyst/Auxiliary Example | Potential Relevance for Homophenylalanine Derivatives |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | High enantioselectivity for substituted alkenes. acs.org | [((R)-trichickenfootphos)Rh(cod)]BF4 nih.gov | Enantioselective synthesis of the chiral backbone. |

| Phase-Transfer Catalysis | Umpolung addition to trifluoromethyl imines; high chemo- and enantioselectivity. nih.gov | Cinchona alkaloid-derived catalysts nih.gov | Access to complex trifluoromethylated amino acid structures. |

| Chiral Auxiliary Method | Scalable, reproducible, and allows for recovery of the chiral auxiliary. mdpi.com | Ni(II) complex of a glycine Schiff base mdpi.com | Practical for large-scale production of the core structure. |

| Biocatalysis | High enantioselectivity via N-H bond insertion; sustainable approach. nih.gov | Engineered enzymes nih.gov | "Green chemistry" route to fluorinated amino synthons. |

Integration of Computational Chemistry and Molecular Modeling for Predictive Design

Computational tools are becoming indispensable for predicting the structural and functional consequences of incorporating unnatural amino acids into peptides and proteins. The trifluoromethyl group on the phenyl ring of homophenylalanine significantly alters its electronic and steric properties, influencing peptide conformation and stability. Molecular modeling allows researchers to forecast these effects, guiding the rational design of novel biomolecules.

Key research findings include:

Advanced Structural Prediction Models: While traditional models struggled with non-canonical residues, new deep learning-based models like HighFold2 and HighFold3 are being developed to accurately predict the three-dimensional structures of cyclic peptides containing unnatural amino acids. researchgate.netoup.combiorxiv.orgmpu.edu.mo These models extend the predefined atomic coordinates from natural to unnatural amino acids and use neural networks to characterize atom-level features, enabling precise structural predictions. researchgate.netmpu.edu.mo

Impact of Fluorination on Molecular Interactions: Cryogenic infrared spectroscopy combined with theoretical calculations has been used to study how fluorination affects non-covalent interactions in proton-bound phenylalanine dimers. mpg.de Such studies reveal that the position of the fluorine atom influences the dimer's structure and interaction types, providing fundamental insights applicable to peptides containing 4-trifluoromethyl-L-homophenylalanine. mpg.de The strong electron-withdrawing nature of fluorine can alter cation–π interactions, which are crucial in protein structure and recognition.

Rational Design of Fluorinated Peptides: Fluorination is a powerful strategy for enhancing the properties of biomacromolecules, but the effects are highly context-dependent. nih.gov Computational approaches help to deconvolute the "fluorous stabilization effect" and predict how the introduction of trifluoromethyl groups will impact thermostability, binding affinity, and metabolic stability, thus guiding the design of peptide-based therapeutics and materials. nih.govnih.govmdpi.com

| Computational Approach | Primary Function | Example/Tool | Application to Fmoc-4-trifluoromethyl-L-homophenylalanine |

|---|---|---|---|

| Deep Learning Structure Prediction | Accurately predicts 3D structures of peptides with unnatural amino acids. researchgate.netoup.com | HighFold2, HighFold3 biorxiv.orgmpu.edu.mo | Predicting the conformation of peptides containing the title compound. |

| Quantum Chemistry & Spectroscopy | Investigates fundamental molecular interactions and electronic properties. mpg.de | DFT calculations combined with IR spectroscopy mpg.de | Understanding how the CF3 group alters hydrogen bonding and cation–π interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of peptides to assess stability and folding. | - | Assessing the impact on peptide secondary structure (e.g., α-helix or β-sheet stability). |

Exploration of Fmoc-4-trifluoromethyl-L-homophenylalanine in Multi-Component Bioconjugates

Bioconjugation involves linking biomolecules to other molecules to create novel functional constructs. wiley.com Multi-component reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for creating complex bioconjugates efficiently. acs.orgnih.gov The structure of Fmoc-4-trifluoromethyl-L-homophenylalanine makes it an ideal candidate for incorporation into such systems, offering a unique combination of a reactive handle (via the Fmoc-protected amine and carboxylic acid) and a functional side chain.

Key research findings include:

Power of MCRs in Bioconjugation: MCRs, such as the Ugi reaction, are highly efficient for ligating various molecules, including lipids, carbohydrates, and fluorescent tags, to peptides and proteins. acs.orgnih.govresearchgate.net These reactions offer high levels of complexity and diversity from simple starting materials in a one-pot synthesis. researchgate.net

Site-Specific Modification: The use of unnatural amino acids provides chemically unique handles for bio-orthogonal conjugation, allowing for precise, site-specific modification of proteins and peptides. nih.govnih.govacs.org This avoids the random modification of natural amino acid side chains, leading to homogeneous products with improved properties. semanticscholar.org

Versatile Linker Synthesis: MCRs have been used to create versatile and stable linkers for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). nih.govacs.org A building block like Fmoc-4-trifluoromethyl-L-homophenylalanine could be incorporated into these linkers to modulate properties such as stability and hydrophobicity.

The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide. nih.gov Fmoc-4-trifluoromethyl-L-homophenylalanine can participate in such reactions either as the carboxylic acid component (after Fmoc deprotection of the amine) or as the amine component (after activation of its carboxyl group), enabling its integration into complex, multi-functional bioconjugates. springernature.comnih.gov

Interdisciplinary Approaches in Bio-Inspired Materials and Nanotechnology

The self-assembly of small molecules into well-ordered nanostructures is a cornerstone of nanotechnology and materials science. Fmoc-protected amino acids are renowned for their ability to self-assemble into functional materials like hydrogels and nanofibers. rsc.orgresearchgate.net The unique properties of the 4-trifluoromethylphenyl side chain can be leveraged to create novel "smart" materials with tailored characteristics.

Key research findings include:

Fmoc-Directed Self-Assembly: The aromatic Fmoc group promotes self-assembly through π-π stacking, leading to the formation of nanofibers and hydrogels. rsc.orgresearchgate.net These materials can mimic the extracellular matrix, making them highly valuable for applications in tissue engineering and 3D cell culture. researchgate.netnih.gov

Fluorine's Role in Material Properties: The incorporation of fluorine, particularly trifluoromethyl groups, into peptide-based materials can significantly enhance their thermal and chemical stability. nih.gov The hydrophobicity of the fluorinated side chain can be used to control the mechanical properties of the resulting hydrogels and influence drug release kinetics from nanoparticle-based delivery systems. nih.govnih.govnumberanalytics.com

Bio-Inspired Nanostructures: Ultrashort peptides, including di- and tripeptides, can self-assemble into a variety of nanostructures such as nanotubes, nanovesicles, and nanoparticles. nih.govuri.edu These structures are being explored as vehicles for drug delivery and as probes for bioimaging. nih.govdovepress.com The trifluoromethyl group in Fmoc-4-trifluoromethyl-L-homophenylalanine can serve as a ¹⁹F NMR probe for imaging applications, while its influence on self-assembly can be used to design novel nanocarriers.

| Nanomaterial Type | Driving Force for Assembly | Key Properties | Potential Application |

|---|---|---|---|

| Nanofibers/Hydrogels | π-π stacking (Fmoc group), H-bonding rsc.org | Mimics extracellular matrix, biocompatible researchgate.netnih.gov | Tissue engineering, 3D cell culture |

| Nanotubes | Intermolecular hydrogen bonding nih.gov | Chemically and thermally stable, high mechanical strength nih.gov | Drug delivery, biosensing |

| Nanoparticles/Vesicles | Hydrophobic interactions uri.edu | Can encapsulate hydrophobic and hydrophilic molecules nih.gov | Controlled drug release vehicles |

Q & A

Q. What are the key synthetic routes for preparing Fmoc-4-trifluoromethyl-L-homophenylalanine, and what challenges arise during its purification?

Methodological Answer: Synthesis typically involves introducing the trifluoromethyl group to the homophenylalanine backbone before Fmoc protection. A common approach is halogen-exchange reactions using Cu-mediated cross-coupling or nucleophilic substitution. Post-synthesis, reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients is recommended for purification due to the compound’s hydrophobicity. Challenges include removing residual metal catalysts and minimizing racemization during coupling steps .

Q. How does the trifluoromethyl group impact the solubility of Fmoc-4-trifluoromethyl-L-homophenylalanine in common solvents?

Methodological Answer: The electron-withdrawing trifluoromethyl group reduces polarity, making the compound less soluble in aqueous buffers but highly soluble in dimethylformamide (DMF) or dichloromethane (DCM). For solid-phase peptide synthesis (SPPS), pre-dissolving in DMF with 20% v/v N-methyl-2-pyrrolidone (NMP) improves handling. Sonication at 40°C for 10 minutes can aid dissolution .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Use LC-MS (ESI+) to verify molecular weight (expected [M+H]+: m/z 470.5) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm stereochemistry and substituent positioning. ¹⁹F NMR is particularly useful for detecting impurities in the trifluoromethyl group. Compare retention times with known Fmoc-amino acids using standardized HPLC protocols .

Advanced Research Questions

Q. How can steric hindrance from the trifluoromethyl group be mitigated during peptide chain elongation?

Methodological Answer: The bulky trifluoromethyl group may slow coupling efficiency. Optimize by:

- Using high-performance coupling reagents like HATU or PyBOP.

- Extending reaction times (30–60 minutes per cycle).

- Employing microwave-assisted SPPS at 50°C to enhance resin swelling and reagent diffusion. Monitor deprotection steps with Kaiser tests to ensure complete Fmoc removal before proceeding .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Yield discrepancies often stem from variations in trifluoromethylation efficiency. To address this:

Q. How does the trifluoromethyl group influence peptide stability and aggregation behavior?

Methodological Answer: The trifluoromethyl group enhances peptide lipophilicity, potentially increasing membrane permeability but also aggregation risk. Assess via:

Q. What are the best practices for ensuring enantiomeric purity during large-scale synthesis?

Methodological Answer: Enantiomeric purity (>99%) is critical for biological studies. Implement:

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) for separation.

- Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) during homophenylalanine synthesis. Validate purity via polarimetry and compare optical rotation with literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.